REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[NH:7][CH2:6][CH2:5][NH:4][C:3]1=[O:8].[C:10](=O)([O-])[O-].[K+].[K+].CI>COCCOC>[CH3:1][C:2]1([CH3:9])[N:7]([CH3:10])[CH2:6][CH2:5][NH:4][C:3]1=[O:8] |f:1.2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NCCN1)=O)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
66.4 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
42.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred 9 hours at an oil bath at 40-45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is cooled slightly
|
Type
|
CUSTOM
|
Details
|
to reach 50° C
|
Type
|
CUSTOM
|
Details
|
a sample is withdrawn for NMR, which
|
Type
|
WAIT
|
Details
|
left (signal at 2.8 ppm)
|
Type
|
ADDITION
|
Details
|
More methyl iodide is added (4.6 grams)
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for another 2½ hour at 40° C.
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
the filter cake is washed with DME
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated to dryness
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NCCN1C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |